molecular formula C14H15ClN2O3S B4481380 3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole

3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole

Cat. No.: B4481380
M. Wt: 326.8 g/mol
InChI Key: PRTJDJGCTIRJSW-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a chlorobenzenesulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each part of the molecule .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-methyl-1,2-oxazole apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets and participate in a wide range of chemical reactions, making it a versatile compound for research and development .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-10-9-13(16-20-10)14-3-2-8-17(14)21(18,19)12-6-4-11(15)5-7-12/h4-7,9,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTJDJGCTIRJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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